molecular formula C14H11F2N3OS B12448680 7-Difluoromethyl-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one

7-Difluoromethyl-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one

Cat. No.: B12448680
M. Wt: 307.32 g/mol
InChI Key: KIFLBGGMFXNOOK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Difluoromethyl-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one typically involves multiple steps, including the formation of the imidazo-pyridinone core and subsequent functionalization with the difluoromethyl group. One common method involves the use of radical difluoromethylation, which is a process that introduces the difluoromethyl group into heterocycles via radical intermediates . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

7-Difluoromethyl-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar compounds include other difluoromethylated heterocycles, such as:

    7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its potent inhibitory activity against specific kinases.

    2-Chloro-3-(2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propanoate: Used in agrochemical applications. The uniqueness of 7-Difluoromethyl-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one lies in its specific structural arrangement and the presence of the thioxo group, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C14H11F2N3OS

Molecular Weight

307.32 g/mol

IUPAC Name

7-(difluoromethyl)-1-methyl-3-phenyl-2-sulfanylidene-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C14H11F2N3OS/c1-18-11-9(12(15)16)7-10(20)17-13(11)19(14(18)21)8-5-3-2-4-6-8/h2-7,12H,1H3,(H,17,20)

InChI Key

KIFLBGGMFXNOOK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(NC(=O)C=C2C(F)F)N(C1=S)C3=CC=CC=C3

Origin of Product

United States

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